

# Technical Guide: Synthesis and Application of 2-(4-Methylphenoxy)-5-nitropyridine[1]

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## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)-5-nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

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## Executive Summary

This technical guide provides a comprehensive analysis of **2-(4-methylphenoxy)-5-nitropyridine**, a critical intermediate in the synthesis of agrochemicals (specifically phytoene desaturase inhibitor herbicides) and pharmaceutical kinase inhibitors.[1] This document details the structural properties, validated synthetic protocols via Nucleophilic Aromatic Substitution ( ), and downstream applications, specifically the reduction to its amino-derivative.

## Part 1: Structural Identity & Physicochemical Properties[1]

The compound is an ether-linked pyridine derivative.[1] The presence of the nitro group at the C5 position is electronically significant, as it activates the pyridine ring for nucleophilic attack at C2 while serving as a handle for further functionalization (reduction to amine).

## Nomenclature & Identifiers

Property	Detail
IUPAC Name	2-(4-methylphenoxy)-5-nitropyridine
Common Name	5-Nitro-2-(p-tolyloxy)pyridine
Molecular Formula	
Molecular Weight	230.22 g/mol
CAS Registry Number	14206-88-3
SMILES	<chem>Cc1ccc(Oc2ncc(nc2)[O-])cc1</chem>

## Electronic Properties[1][3][4]

- **Activation:** The nitro group (-NO<sub>2</sub>) at position 5 is a strong electron-withdrawing group (EWG).[1] Through resonance, it stabilizes the negative charge developed in the transition state (Meisenheimer complex) during nucleophilic attack at position 2.[2]
- **Geometry:** Crystallographic studies indicate the molecule is twisted, with a dihedral angle between the pyridyl and benzene rings of approximately 61°, preventing full conjugation between the two aromatic systems [1].

## Part 2: Synthetic Pathway (The Core)

The synthesis relies on Nucleophilic Aromatic Substitution (

).[3][2] Unlike electrophilic aromatic substitution (SEAr) common to benzene, the electron-deficient pyridine ring—further deactivated by the nitro group—reacts readily with nucleophiles.

## Reaction Mechanism[1][3][4][5][6][7][8][9]

- **Nucleophilic Attack:** The phenoxide ion (generated from p-cresol and base) attacks the C2 carbon of 2-chloro-5-nitropyridine.[1]
- **Meisenheimer Complex:** A resonance-stabilized anionic intermediate forms.[1][2][4] The negative charge is delocalized onto the nitrogen of the pyridine ring and the oxygens of the nitro group.

- Elimination: Re-aromatization occurs via the expulsion of the chloride leaving group.[3]

## Pathway Visualization[1]



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Figure 1: The

reaction pathway showing the progression from reactants to the stable ether product via the Meisenheimer intermediate.[1]

## Part 3: Experimental Protocols

Two methodologies are presented: a standard industrial approach (Method A) and a "Green Chemistry" aqueous approach (Method B).[1]

### Method A: Standard Aprotic Synthesis (High Yield)

Best for: High purity requirements and moisture-sensitive labs.[1]

Reagents:

- 2-Chloro-5-nitropyridine (1.0 eq)[1][5]
- p-Cresol (1.1 eq)[1]
- Potassium Carbonate ( ) (1.5 eq)[1]
- Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

Protocol:

- Setup: Charge a round-bottom flask with 2-chloro-5-nitropyridine (e.g., 10 mmol) and p-cresol (11 mmol) in DMF (20 mL).

- Activation: Add anhydrous (15 mmol) in a single portion.
- Reaction: Heat the mixture to 80–90°C for 4–6 hours.
  - Process Control: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).[1]  
Product usually moves to , while starting chloride is higher.[1]
- Workup (Quench): Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
- Purification: Filter the precipitate. Wash with water to remove residual DMF and inorganic salts.[1] Recrystallize from Ethanol/Water (9:1) if necessary.[1]

## Method B: Aqueous Biphasic Synthesis (Green)

Best for: Environmental sustainability and avoiding toxic dipolar solvents [1].[1]

Reagents:

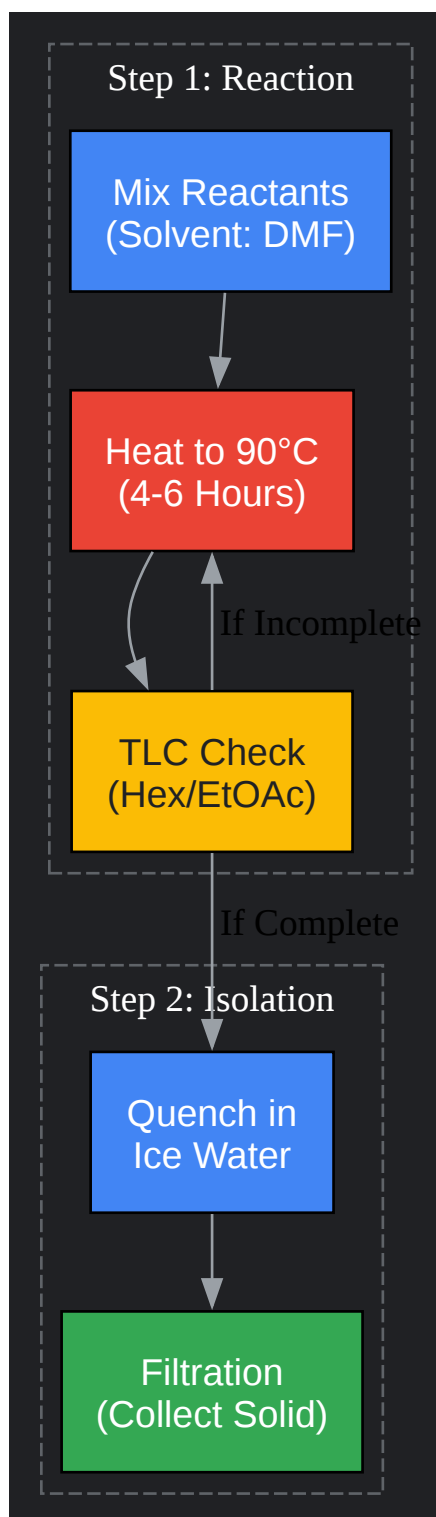
- NaOH (1.0 eq)[1]
- Solvent: Water / THF (1:1 mixture)[1]

Protocol:

- Solubilization: Dissolve p-cresol (20 mmol) and NaOH (20 mmol) in water (50 mL) to form the sodium phenoxide in situ.
- Addition: Add a solution of 2-chloro-5-nitropyridine (20 mmol) in THF (50 mL).
- Reflux: Heat the biphasic mixture to reflux ( ) for 5 hours.

- Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with chloroform or ethyl acetate.
- Isolation: Dry organic layer over  
  
and concentrate.

## Workflow Diagram



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Figure 2: Operational workflow for the standard synthesis (Method A).

## Part 4: Downstream Application (Reduction)[1]

The primary utility of **2-(4-methylphenoxy)-5-nitropyridine** is as a precursor to 5-amino-2-(4-methylphenoxy)pyridine.[1] The amine is a versatile "warhead" for coupling with carboxylic acids to form amide-linked kinase inhibitors.[1]

## Reduction Protocol (Fe/Acetic Acid)

While catalytic hydrogenation (

) is standard, the Iron/Acetic acid method is often preferred in early-phase discovery to avoid poisoning catalysts with trace sulfur or pyridine species.[1]

- Dissolution: Dissolve the nitro compound (1 eq) in Ethanol/Acetic Acid (3:1).
- Reduction: Add Iron powder (Fe, 5 eq) carefully.
- Reflux: Heat to reflux for 2 hours. The yellow nitro compound solution will turn colorless/dark as the amine forms.
- Workup: Filter through Celite to remove iron sludge. Neutralize filtrate with ngcontent-ng-c3932382896="" \_ngghost-ng-c1874552323="" class="inline ng-star-inserted">

[1] Extract with Ethyl Acetate.[1][3][6]

## Part 5: Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - 8.9–9.0 (d, 1H, Pyridine C6-H, deshielded by nitro).[1]
  - 8.4–8.5 (dd, 1H, Pyridine C4-H).[1]
  - 7.1–7.3 (m, 4H, Benzene ring protons).
  - 7.0 (d, 1H, Pyridine C3-H).[1]
  - 2.3 (s, 3H, Methyl group).
- IR Spectroscopy:

- Strong bands at  $\sim 1520\text{ cm}^{-1}$  and  $\sim 1340\text{ cm}^{-1}$  (N-O asymmetric and symmetric stretch).[1]
- Absence of O-H stretch (confirming consumption of p-cresol).[1]

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